diethyl {2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octan-3-yl}phosphonate
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Overview
Description
diethyl {2,2-dioxo-2lambda6-thia-1-azabicyclo[222]octan-3-yl}phosphonate is an organophosphorus compound that features a quinuclidine core with a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,2-dioxidoquinuclidin-3-yl)phosphonate typically involves the reaction of quinuclidine derivatives with diethyl phosphite. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which can efficiently produce phosphonates under mild conditions .
Industrial Production Methods
Industrial production of diethyl (2,2-dioxidoquinuclidin-3-yl)phosphonate may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can accelerate the reaction process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
diethyl {2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octan-3-yl}phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction and conditions used .
Scientific Research Applications
diethyl {2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octan-3-yl}phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of diethyl (2,2-dioxidoquinuclidin-3-yl)phosphonate involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The phosphonate group can mimic the natural substrate of the enzyme, leading to competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl (2,2-dioxidoquinuclidin-3-yl)phosphonate include other phosphonates such as:
- Diethyl phosphonate
- Dimethyl phosphonate
- Diphenyl phosphonate
Uniqueness
What sets diethyl (2,2-dioxidoquinuclidin-3-yl)phosphonate apart is its quinuclidine core, which imparts unique steric and electronic properties. This makes it particularly useful in applications where specific molecular interactions are required, such as enzyme inhibition and material science .
Properties
IUPAC Name |
3-diethoxyphosphoryl-2λ6-thia-1-azabicyclo[2.2.2]octane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO5PS/c1-3-15-17(12,16-4-2)10-9-5-7-11(8-6-9)18(10,13)14/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTSFEJZIJYJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1C2CCN(S1(=O)=O)CC2)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO5PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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